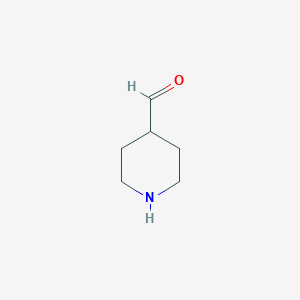

Piperidine-4-carbaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

piperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVXPXCISZSDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560989 | |

| Record name | Piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50675-20-2 | |

| Record name | 4-Piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperidine-4-carbaldehyde: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-4-carbaldehyde, also known as 4-formylpiperidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive aldehyde functional group with a piperidine scaffold, make it a valuable precursor for the synthesis of a diverse array of complex molecules, including pharmaceutical agents and biologically active compounds. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key reactions of this compound, with a focus on detailed experimental protocols and data presentation to support researchers in its effective utilization.

Structure and Properties

This compound is a cyclic amine with a molecular formula of C₆H₁₁NO. The core of the molecule is a saturated six-membered heterocycle containing a nitrogen atom (the piperidine ring), substituted at the 4-position with a carbaldehyde group (-CHO).

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is typically a colorless to pale yellow liquid or a solid with a distinctive odor.[1] It exhibits solubility in polar organic solvents like N,N-dimethylformamide (DMF) but is insoluble in water.[2] Due to the presence of the aldehyde group, it can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air and may also undergo polymerization.[1][2] Therefore, it is recommended to store this compound in a sealed container at low temperatures (-20°C) under an inert atmosphere.[2]

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Formylpiperidine, 4-Piperidinecarboxaldehyde | [2][3] |

| CAS Number | 50675-20-2 | [4] |

| Molecular Formula | C₆H₁₁NO | [4] |

| Molecular Weight | 113.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 181.17 °C at 760 mmHg | |

| Density | 1.038 g/cm³ | |

| Refractive Index | 1.517 | |

| Flash Point | 80.85 °C | |

| Solubility | Soluble in polar organic solvents (e.g., DMF), insoluble in water. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, most commonly involving the oxidation of a precursor alcohol or the reduction of a carboxylic acid derivative. The nitrogen atom of the piperidine ring is often protected during these transformations to prevent side reactions and then deprotected in a final step.

Synthesis via Oxidation of N-Protected 4-(Hydroxymethyl)piperidine

A common and efficient method for the synthesis of this compound involves the oxidation of an N-protected 4-(hydroxymethyl)piperidine derivative, followed by deprotection. The Swern oxidation is a widely used method for this transformation.

Workflow for the Synthesis of this compound via Swern Oxidation:

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of N-Cbz-piperidine-4-carbaldehyde via Swern Oxidation [5]

This protocol describes the synthesis of the N-Cbz protected intermediate.

-

Materials:

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

N-Cbz-4-(hydroxymethyl)piperidine

-

Triethylamine

-

Glacial acetic acid

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve oxalyl chloride (59.1 mL, 674 mmol) in anhydrous dichloromethane (500 mL) in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add anhydrous dimethyl sulfoxide (68.3 mL, 963 mmol) to the stirred solution, maintaining the temperature below -70 °C. Continue stirring for 15 minutes.

-

Add a solution of N-Cbz-4-(hydroxymethyl)piperidine (120 g, 481 mmol) in dichloromethane (500 mL) dropwise to the reaction mixture.

-

Allow the reaction mixture to slowly warm to -55 °C and maintain this temperature for 15 minutes.

-

Cool the mixture back down to -78 °C and slowly add triethylamine (205 mL, 1443 mmol) dissolved in dichloromethane (250 mL).

-

Allow the reaction suspension to slowly warm to room temperature.

-

Quench the reaction by the addition of glacial acetic acid (100 mL).

-

Wash the reaction solution with water. Back-extract the aqueous phase with dichloromethane (2 x 200 mL).

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine-4-carbaldehyde.

-

-

Deprotection: The Cbz protecting group can be removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C in a suitable solvent like ethanol or methanol) to afford the final this compound.

Key Reactions of this compound

The aldehyde functionality of this compound makes it a versatile substrate for a variety of important carbon-carbon bond-forming reactions, including the Knoevenagel condensation and the Mannich reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This compound readily undergoes this reaction.

Reaction Scheme for Knoevenagel Condensation:

References

An In-Depth Technical Guide to Piperidine-4-carbaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-carbaldehyde, a heterocyclic organic compound, has emerged as a critical structural motif and versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique conformational properties and the reactivity of the aldehyde group make it an invaluable building block in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its significant applications in the development of novel therapeutics, such as kinase inhibitors, G-protein coupled receptor (GPCR) agonists, epigenetic modulators, and targeted protein degraders.

Core Data: this compound

CAS Number: 50675-20-2

Molecular Formula: C₆H₁₁NO

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 181.17 °C at 760 mmHg | [4] |

| Density | 1.038 g/cm³ | [4] |

| Flash Point | 80.85 °C | [4] |

| Refractive Index | 1.517 | [4] |

| Vapor Pressure | 0.864 mmHg at 25°C | [4] |

| Solubility | Soluble in polar organic solvents | [3] |

| InChI Key | HRVXPXCISZSDCC-UHFFFAOYSA-N | [1] |

| SMILES | C1CNCCC1C=O | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of corresponding piperidine derivatives or direct formylation.

Experimental Protocol: Oxidation of (1-benzylpiperidin-4-yl)methanol

A common precursor for the synthesis of a protected form of this compound is (1-benzylpiperidin-4-yl)methanol. The N-benzyl group serves as a protecting group which can be subsequently removed. A representative protocol for the oxidation of this precursor is as follows:

Materials:

-

(1-benzyl-4-piperidyl)methanol

-

2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO)

-

Sodium periodate (NaIO₄)

-

Sodium bromide (NaBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (1-benzyl-4-piperidyl)methanol in dichloromethane, catalytic amounts of TEMPO and sodium bromide are added.

-

The mixture is cooled in an ice bath, and an aqueous solution of sodium periodate is added dropwise while maintaining the temperature below 5°C.

-

The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude N-benzyl-4-piperidinecarboxaldehyde.

-

The crude product is purified by silica gel column chromatography to afford the pure compound.[5]

The N-benzyl protecting group can then be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a diverse range of therapeutic agents. Its aldehyde functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings.

Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy. This compound derivatives have been utilized in the synthesis of potent and selective Pim-1 inhibitors.

Signaling Pathway:

The Pim-1 kinase signaling pathway is primarily activated by cytokines and growth factors, which leads to the activation of the JAK/STAT pathway. This, in turn, induces the transcription of the PIM1 gene. Pim-1 kinase then phosphorylates various downstream targets, promoting cell cycle progression and inhibiting apoptosis.

Caption: Pim-1 Kinase Signaling Pathway.

GPR119 Agonists

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased insulin secretion and the release of incretin hormones, making it a promising target for the treatment of type 2 diabetes. This compound is a common scaffold used in the design of potent GPR119 agonists.

Signaling Pathway:

Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase (AC) via the Gαs subunit. This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). In pancreatic β-cells, this pathway potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1).

Caption: GPR119 Signaling Pathway.

Experimental Protocol: Synthesis of a GPR119 Agonist Intermediate

This protocol describes the reductive amination of this compound with an appropriate amine, a common step in the synthesis of GPR119 agonists.

Materials:

-

This compound

-

A primary or secondary amine (e.g., 4-aminopyridine)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound and the amine in 1,2-dichloroethane, a catalytic amount of acetic acid is added.

-

The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

-

Sodium triacetoxyborohydride is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated, and the crude product is purified by silica gel column chromatography to yield the desired N-substituted piperidine derivative.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The piperidine scaffold, derived from this compound, is often incorporated into the "capping group" of HDAC inhibitors.

Signaling Pathway:

HDACs are typically part of large multiprotein complexes that are recruited to specific gene promoters. By deacetylating histones, HDACs induce a more condensed chromatin structure, leading to transcriptional repression. HDAC inhibitors block this activity, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes.

Caption: Histone Deacetylase (HDAC) Signaling.

5-HT6 Receptor Antagonists

The 5-HT6 receptor, a serotonin receptor subtype, is primarily expressed in the central nervous system and is implicated in cognitive function and mood regulation. Antagonists of the 5-HT6 receptor are being investigated for the treatment of cognitive disorders such as Alzheimer's disease. The piperidine moiety is a common feature in many 5-HT6 receptor antagonists.

Signaling Pathway:

The 5-HT6 receptor is a Gs-coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. This can modulate the activity of various downstream signaling pathways, including the ERK and mTOR pathways, which are involved in neuronal plasticity and cognition.

Caption: 5-HT6 Receptor Signaling Pathway.

PROTAC Linker Chemistry

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. This compound serves as a valuable linker component in the synthesis of PROTACs, particularly for those targeting Cyclin-Dependent Kinase 2 (CDK2).[6] The piperidine ring can provide favorable physicochemical properties and conformational rigidity to the linker.

Experimental Workflow:

The synthesis of a PROTAC involves the conjugation of a ligand for the target protein (e.g., a CDK2 inhibitor), a linker, and a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon). This compound can be incorporated into the linker through various chemical reactions, such as reductive amination, to connect the two ligands.

Caption: PROTAC Synthesis Workflow.

Conclusion

This compound is a cornerstone molecule in contemporary drug discovery, offering a versatile platform for the synthesis of a multitude of therapeutic agents. Its utility spans across various target classes, from enzymes and GPCRs to the innovative field of targeted protein degradation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the continued exploration and application of this important chemical entity in the quest for novel medicines.

References

- 1. 4-Piperidinecarboxaldehyde | C6H11NO | CID 14495648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 50675-20-2: 4-Piperidinecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 4. This compound | 50675-20-2 [chemnet.com]

- 5. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 6. Piperidine-4-carbaldehyde_TargetMol [targetmol.com]

Synthesis of Piperidine-4-carbaldehyde from piperidine derivatives

An In-depth Technical Guide to the Synthesis of Piperidine-4-carbaldehyde from Piperidine Derivatives

Introduction

This compound is a crucial heterocyclic building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its aldehyde functional group and piperidine core make it a versatile intermediate for constructing a wide array of complex molecules and bioactive compounds.[1][2] Derivatives of this compound have shown potential as antidepressants, anticancer agents, HIV-1 replication inhibitors, and selective agonists for various receptors, highlighting its significance in drug discovery and development.[1][3] This guide provides a detailed overview of the primary synthetic strategies for preparing this compound from various piperidine derivatives, complete with experimental protocols, quantitative data, and process diagrams for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the oxidation of 4-(hydroxymethyl)piperidine derivatives and the partial reduction of piperidine-4-carboxylic acid derivatives. The choice of method often depends on the availability of starting materials, desired scale, and the presence of other functional groups, particularly the protecting group on the piperidine nitrogen.

Method 1: Oxidation of 4-(Hydroxymethyl)piperidine Derivatives

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this compound, this involves the oxidation of a 4-(hydroxymethyl)piperidine precursor. Several modern oxidation methods are employed to achieve this conversion with high selectivity and yield, avoiding over-oxidation to the carboxylic acid.[4] Commonly used starting materials are N-Boc-4-(hydroxymethyl)piperidine or N-benzyl-4-(hydroxymethyl)piperidine.

Logical Workflow: Oxidation of Piperidine-4-methanol

Caption: General workflow for the synthesis of this compound via oxidation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (TEA).[5][6][7] This method is renowned for its mild conditions and wide functional group tolerance, making it suitable for synthesizing potentially unstable aldehydes.[4][5]

Experimental Protocol: Swern Oxidation of N-Boc-4-(hydroxymethyl)piperidine [4]

-

Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add dimethyl sulfoxide (DMSO) (2.5 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 15 minutes.

-

Add a solution of N-Boc-4-(hydroxymethyl)piperidine (1 equivalent) in anhydrous DCM dropwise, again maintaining the temperature at -78 °C.

-

Stir the resulting mixture for 30 minutes at -78 °C.

-

Add triethylamine (TEA) (5 equivalents) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that provides a mild, selective, and convenient method for oxidizing primary alcohols.[8][9] The reaction typically proceeds at room temperature under neutral pH conditions, offering a significant advantage over methods requiring cryogenic temperatures.[4][8][10]

Experimental Protocol: DMP Oxidation of N-Boc-4-(hydroxymethyl)piperidine [4]

-

Dissolve the N-Boc-4-(hydroxymethyl)piperidine substrate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture for 0.5 to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.

-

Separate the organic layer. Wash the organic phase with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data for Oxidation Methods

| Method | Starting Material | Oxidizing Agent | Temp. | Time | Yield | Reference |

| Swern Oxidation | N-Protected Piperidine Methanol | (COCl)₂, DMSO, TEA | -78 °C | ~1-2 h | High | [4] |

| DMP Oxidation | N-Protected Piperidine Methanol | Dess-Martin Periodinane | Room Temp. | 0.5-2 h | High | [4][10] |

| TEMPO/NaIO₄ | (1-benzyl-4-piperidyl)methanol | TEMPO, NaIO₄, NaBr | 20-25 °C | N/A | High | [11] |

Method 2: Partial Reduction of Piperidine-4-Carboxylic Acid Derivatives

This strategy involves the partial reduction of a carboxylic acid derivative, such as an ester, a nitrile, or a Weinreb amide, to the aldehyde oxidation state. Hydride reagents, particularly Diisobutylaluminum hydride (DIBAL-H), are commonly used for these transformations as their reactivity can be controlled by stoichiometry and temperature.

Synthetic Pathways: Reduction of Carboxylic Acid Derivatives

Caption: Convergent reduction routes to this compound from various precursors.

Reduction of Piperidine-4-carboxylate Esters

The reduction of esters to aldehydes can be achieved using DIBAL-H at low temperatures. This method is effective but requires careful control of stoichiometry and temperature to prevent over-reduction to the primary alcohol.

Experimental Protocol: Reduction of Ethyl 1-benzylpiperidine-4-carboxylate [12]

-

Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a 1.5 M solution of DIBAL-H in toluene (1.1 to 1.2 equivalents) via syringe, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of methanol (MeOH).

-

Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 2 hours.

-

Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) and wash the pad with methanol.

-

Concentrate the filtrate to dryness to obtain the crude 1-benzylpiperidine-4-carboxaldehyde. The product can be used directly or purified by vacuum distillation.

Reduction of Piperidine-4-carbonitriles

Nitriles can also be reduced to aldehydes using DIBAL-H. This reaction proceeds via an imine intermediate which is hydrolyzed upon workup to yield the final aldehyde product.

Experimental Protocol: Reduction of 1-benzylpiperidine-4-carbonitrile [13]

-

Place 1-benzylpiperidine-4-carbonitrile (1 equivalent) in a round-bottom flask and dissolve it in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1.5 M solution of DIBAL-H in toluene (1.3 to 1.5 equivalents) dropwise.

-

Stir the reaction at 0 °C for 0.5 to 1 hour, monitoring completion by TLC.

-

Quench the reaction by adding methanol.

-

Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide (NaOH) solution and stir for 30 minutes.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

Quantitative Data for Reduction Methods

| Method | Starting Material | Reducing Agent | Temp. | Yield | Reference |

| Ester Reduction | Ethyl 1-benzylpiperidine-4-carboxylate | DIBAL-H | -78 °C | 92% | [12] |

| Nitrile Reduction | 1-benzylpiperidine-4-carbonitrile | DIBAL-H | 0 °C | 86-98% | [13] |

| Weinreb Amide Red. | N-Boc-piperidine-4-Weinreb Amide | LiAlH₄ | -10 °C | 100% | [14] |

Method 3: Multi-step Synthesis from 4-Piperidinecarboxylic Acid

For certain applications, a multi-step synthesis starting from readily available 4-piperidinecarboxylic acid may be employed. This route offers flexibility in introducing the desired N-substituent and involves several standard organic transformations.

Synthetic Pathway from 4-Piperidinecarboxylic Acid

Caption: A multi-step sequence to synthesize N-benzyl-4-piperidinecarbaldehyde.[13]

This pathway involves an initial esterification of 4-piperidinecarboxylic acid, followed by N-alkylation (e.g., benzylation). The resulting ester is then hydrolyzed back to the carboxylic acid, which is converted to a carboxamide. Dehydration of the amide yields the corresponding nitrile, which is finally reduced to the target aldehyde using DIBAL-H as described in Method 2.2.[13] While longer, each step is generally high-yielding, making it a viable route for large-scale preparation.[13]

N-Protecting Group Considerations

Many syntheses of this compound utilize an N-protected intermediate to prevent side reactions involving the secondary amine. The most common protecting groups are tert-butyloxycarbonyl (Boc) and benzyl (Bn).

-

N-Boc Protection: Introduced using di-tert-butyl dicarbonate ((Boc)₂O).[15][16]

-

N-Boc Deprotection: The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or ethyl acetate.[17][18][19] Thermal deprotection is also a viable, reagent-free alternative.[17][20]

Workflow: N-Boc Protection and Deprotection

Caption: Reversible protection of the piperidine nitrogen with a Boc group.

Conclusion

The synthesis of this compound can be efficiently achieved through several reliable methods. The oxidation of N-protected 4-(hydroxymethyl)piperidine using modern reagents like Dess-Martin periodinane or Swern conditions offers a direct and high-yielding route. Alternatively, the controlled reduction of piperidine-4-carboxylic acid derivatives, particularly esters and nitriles with DIBAL-H, provides an excellent pathway from different precursors. The choice of the optimal synthetic route will be dictated by factors such as the nature of the N-substituent, scale of the reaction, and economic considerations. The protocols and data presented in this guide offer a comprehensive resource for chemists engaged in the synthesis of piperidine-based molecules for pharmaceutical research and development.

References

- 1. Buy this compound | 50675-20-2 [smolecule.com]

- 2. This compound;CAS No.:50675-20-2 [chemshuttle.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 11. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 14. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reddit - The heart of the internet [reddit.com]

- 19. mcours.net [mcours.net]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of Piperidine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperidine-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-based spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of this compound in research and development settings.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.6 | s | 1H | -CHO |

| ~3.0 | m | 2H | H-2e, H-6e |

| ~2.6 | m | 2H | H-2a, H-6a |

| ~2.2 | m | 1H | H-4 |

| ~1.8 | m | 2H | H-3e, H-5e |

| ~1.6 | m | 2H | H-3a, H-5a |

| ~1.5 | br s | 1H | -NH |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~204 | C=O |

| ~51 | C-4 |

| ~45 | C-2, C-6 |

| ~28 | C-3, C-5 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| 2930, 2850 | Strong | C-H Stretch (aliphatic) |

| ~2720, ~2820 | Medium | C-H Stretch (aldehyde) |

| ~1725 | Strong | C=O Stretch (aldehyde) |

| ~1450 | Medium | CH₂ Bend |

Sample form: Neat or as a thin film.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M-H]⁺ |

| 84 | High | [M-CHO]⁺ |

| 56 | High | [C₄H₈]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to obtain high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale of the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons of the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) onto the center of the ATR crystal.

-

If the sample is a solid, apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups (e.g., N-H, C-H, C=O) to confirm the structure of the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Procedure (using GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

For the mass spectrometer, use a standard electron ionization energy of 70 eV.

-

Set the mass range to scan from m/z 40 to 200.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

The compound will be separated by the GC and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Examine the mass spectrum associated with this peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the major fragment ions to gain further structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Aldehyde Functional Group in Piperidine-4-carbaldehyde: A Hub of Chemical Reactivity for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Piperidine-4-carbaldehyde, a bifunctional molecule featuring a piperidine ring and a reactive aldehyde group, stands as a versatile building block in modern organic and medicinal chemistry. The aldehyde moiety, in particular, serves as a linchpin for a diverse array of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound, with a focus on key reactions, detailed experimental protocols, and its strategic application in the synthesis of bioactive compounds.

Core Reactivity of the Aldehyde Group

The aldehyde group (-CHO) in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The adjacent piperidine ring, with its basic nitrogen atom, can influence the reactivity of the aldehyde, either through intramolecular interactions or by acting as an internal base catalyst, depending on the reaction conditions and whether the nitrogen is protected. Common reactions involving the aldehyde group include nucleophilic additions, condensations, oxidations, and reductions.

Key Synthetic Transformations and Applications

The strategic importance of this compound is highlighted by its role as a key intermediate in the synthesis of a wide range of biologically active molecules. The following sections detail the most significant reactions of its aldehyde group.

Reductive Amination: A Gateway to Substituted Piperidines

Reductive amination is a cornerstone reaction for introducing new substituents at the 4-position of the piperidine ring via the formation of a C-N bond. This one-pot reaction typically involves the initial formation of an imine or iminium ion intermediate between this compound and a primary or secondary amine, followed by in-situ reduction. The choice of reducing agent is critical for the success and selectivity of the reaction.

dot

Quantitative Data for Reductive Amination:

| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Boc-piperazine | Sodium triacetoxyborohydride | Dichloromethane | Room Temp. | Overnight | Not specified (product is a viscous liquid) | [1] |

| Primary/Secondary Amines | Sodium triacetoxyborohydride (STAB) | Not specified | Not specified | Not specified | Excellent | [2] |

| Primary/Secondary Amines | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Room Temp. | Not specified | Good | [3] |

| Primary Amines | Sodium borohydride (NaBH₄) | Methanol | Not specified | Not specified | Good (stepwise) | [4] |

Experimental Protocol: General Procedure for Reductive Amination with STAB [2]

-

Dissolve the N-protected this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or dichloroethane).

-

Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperidine derivative.

Knoevenagel Condensation: Formation of Carbon-Carbon Double Bonds

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting the aldehyde group of this compound with an active methylene compound in the presence of a basic catalyst, often piperidine itself or another amine.[5] This reaction leads to the synthesis of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

dot

Quantitative Data for Knoevenagel Condensation:

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Malononitrile | None (grinding) | Solvent-free | Room Temp. | Not specified | Good | [6] |

| Malononitrile | Piperidine | Ethanol | Not specified | Not specified | Good | [6] |

| Malononitrile | Various | Water/Glycerol | Room Temp. | 24 | up to 99 | [7] |

| Acetylacetone | Piperidine | Methanol | 25 | Not specified | Good (Kinetics studied) | [8] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile [7]

-

To a solution of this compound (1.0 eq) in a 1:1 mixture of water and glycerol, add malononitrile (1.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid product with cold water and dry under vacuum to obtain the benzylidenemalononitrile derivative.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene. This reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate that subsequently collapses to an alkene and a phosphine oxide. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.

dot

Quantitative Data for Wittig-type Reactions:

| Ylide/Phosphonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (Acetylmethylene)triphenylphosphorane | - | DMF | 210 (flow) | 0.17 | ~98 | [9] |

| Triethylphosphonoacetate | NaH | THF | Not specified | Not specified | Good | [10] |

| Semi-stabilized phosphoranes | - | Solventless | 100 | Not specified | Good | [10] |

Experimental Protocol: General Procedure for Wittig Reaction [10]

-

Generate the phosphonium ylide in-situ by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of N-protected this compound (1.0 eq) in the same solvent dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Oxidation and Reduction of the Aldehyde Group

Standard organic transformations can be applied to the aldehyde group of this compound to yield the corresponding carboxylic acid or alcohol, which are also valuable synthetic intermediates.

Oxidation to Piperidine-4-carboxylic Acid:

-

Reagents: Mild oxidizing agents such as potassium permanganate (KMnO₄) under basic conditions, or more selective reagents like Pinnick oxidation (sodium chlorite, NaClO₂) can be employed. TEMPO-catalyzed oxidations are also effective.[11]

-

Application: Piperidine-4-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry.

Reduction to (Piperidin-4-yl)methanol:

-

Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective reagent for this reduction. Lithium aluminum hydride (LiAlH₄) can also be used but requires anhydrous conditions.

-

Application: The resulting alcohol can be further functionalized, for example, through etherification or esterification.

Quantitative Data for Oxidation and Reduction:

| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxidation | TEMPO/IBD | Dichloromethane/Water | Not specified | Not specified | Excellent | [11] |

| Reduction | Sodium borohydride | Methanol | Room Temp. | Not specified | High | General Knowledge |

Experimental Protocol: Reduction to (Piperidin-4-yl)methanol

-

Dissolve this compound (or its N-protected derivative) (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.1-1.5 eq) portion-wise, controlling the temperature.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be further purified by chromatography or crystallization.

Application in the Synthesis of Bioactive Molecules

The reactivity of the aldehyde group in this compound has been harnessed for the synthesis of a variety of therapeutic agents.

dot

-

Pim-1 Kinase Inhibitors: N-Boc-piperidine-4-carbaldehyde is a key starting material for the synthesis of Pim-1 kinase inhibitors, which are being investigated as potential anti-cancer agents. The synthesis often involves an initial reductive amination step to introduce a substituted aminomethyl group at the 4-position.

-

GPR119 Agonists: This compound is also utilized in the synthesis of selective GPR119 agonists, which are potential therapeutics for type 2 diabetes. The aldehyde functionality allows for the construction of the complex side chains necessary for potent receptor activation.

-

HDAC Inhibitors: this compound serves as a scaffold for the development of histone deacetylase (HDAC) inhibitors, another important class of anti-cancer drugs. The aldehyde can be transformed into various functional groups that interact with the active site of the enzyme.

-

HIV-1 Replication Inhibitors: Derivatives of this compound have been explored in the synthesis of novel inhibitors of M-tropic (R5) HIV-1 replication.

Conclusion

The aldehyde group of this compound is a highly versatile and reactive functional group that provides a gateway to a vast chemical space. Its ability to readily undergo a variety of transformations, including reductive amination, Knoevenagel condensation, and Wittig reactions, makes it an invaluable tool for medicinal chemists and drug development professionals. The successful application of this building block in the synthesis of a diverse range of biologically active compounds underscores its significance in the ongoing quest for new and improved therapeutics. A thorough understanding of its chemical reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynce.com [biosynce.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Safe Handling of Piperidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Piperidine-4-carbaldehyde, a key building block in pharmaceutical synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Section 1: Hazard Identification and Classification

This compound and its derivatives are classified as hazardous materials. The primary hazards are related to skin, eye, and respiratory irritation.[1][2]

GHS Hazard Statements:

Precautionary Statements:

A thorough understanding of precautionary statements is essential for safe handling. Key statements include:

-

P261: Avoid breathing dust/fumes.[1]

-

P264: Wash hands and any exposed skin thoroughly after handling.[1][3]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][4]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an authorized hazardous or special waste collection point.[1]

Section 2: Physical and Chemical Properties

Quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 50675-20-2 |

Note: Specific physical properties like melting point, boiling point, and density may vary for derivatives such as the N-BOC protected form.

Section 3: Experimental Protocols for Safe Handling

3.1 Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]

-

Ensure safety showers and eyewash stations are readily accessible.

3.2 Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch) meeting NIOSH (US) or EN 166 (EU) standards.[3] |

| Skin Protection | Chemically resistant gloves (inspect before use), and a lab coat. Wash and dry hands after handling.[3] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits may be exceeded.[6] |

3.3 General Handling Procedures:

-

Avoid all personal contact with the substance.[1]

-

Do not eat, drink, or smoke in the handling area.[1]

-

Keep containers tightly sealed when not in use.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7][8]

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Caption: Workflow for safe handling and emergency response for this compound.

4.1 First Aid Measures:

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3][4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

4.2 Spill and Leak Procedures:

-

Minor Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth). Collect the material in a suitable, labeled container for disposal.[7]

-

Major Spills: Evacuate the area and move upwind.[1] Alert emergency services. Prevent the spill from entering drains or waterways.[1] Contain and collect the material as with a minor spill, using non-sparking tools.[7]

4.3 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][7] A water spray can be used to cool fire-exposed containers.[1]

-

Unsuitable Extinguishing Media: Do not use a full water jet.[7]

-

Specific Hazards: The substance is combustible and can release toxic gases such as carbon oxides and nitrogen oxides upon thermal decomposition.[6][9]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][9]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 4-Piperidinecarboxaldehyde | C6H11NO | CID 14495648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemos.de [chemos.de]

- 5. peptide.com [peptide.com]

- 6. fishersci.com [fishersci.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

Commercial Suppliers of Piperidine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Piperidine-4-carbaldehyde (CAS No. 50675-20-2), a versatile building block in pharmaceutical and agrochemical research. This document outlines key suppliers, available product specifications, and its application in the synthesis of bioactive molecules, including Histone Deacetylase (HDAC) inhibitors and 5-HT6 receptor antagonists.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol .[1][2] It is characterized by a piperidine ring functionalized with an aldehyde group at the 4-position. This bifunctional nature makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[3]

| Property | Value | Reference |

| CAS Number | 50675-20-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₁NO | [1][3][4] |

| Molecular Weight | 113.16 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | 4-Formylpiperidine | [1] |

| Appearance | Solid | |

| Melting Point | 34-40 °C (for N-Boc protected) | |

| Storage Temperature | 2-8°C (for N-Boc protected) |

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound and its derivatives, most commonly the N-Boc protected form (1-Boc-piperidine-4-carboxaldehyde, CAS No. 137076-22-3) which is often preferred for synthetic applications due to the stability of the Boc protecting group. The table below summarizes a selection of commercial suppliers and their typical product offerings. Please note that availability and specifications are subject to change and should be confirmed with the supplier.

| Supplier | Product Name | CAS No. | Purity | Available Quantities |

| Smolecule | This compound | 50675-20-2 | - | - |

| Santa Cruz Biotechnology | This compound | 50675-20-2 | - | - |

| ChemShuttle | This compound | 50675-20-2 | - | 5g, 10g, 25g, 100g |

| Sigma-Aldrich (via Fisher Scientific) | 1-Boc-piperidine-4-carboxaldehyde | 137076-22-3 | 95% | 500mg, 1g |

| Thermo Scientific Chemicals | 1-Boc-piperidine-4-carboxaldehyde | 137076-22-3 | 97% | 5g |

| Synthonix, Inc. | 1-Benzylthis compound | 22065-85-6 | 95% | 1g, 5g, 10g, 25g, 100g |

| BLD Pharm | This compound | 50675-20-2 | - | - |

| MedChemExpress | This compound | 50675-20-2 | - | - |

Applications in Drug Discovery

This compound and its derivatives are crucial intermediates in the synthesis of various therapeutic agents.[6][7] Its structural motif is found in molecules targeting a range of biological pathways.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in gene expression regulation, and their inhibitors are being investigated as potential treatments for cancer and neurodegenerative diseases.[8][9] this compound can serve as a starting material for the synthesis of novel HDAC inhibitors.[3] The piperidine ring often serves as a scaffold to which other pharmacophoric elements, such as a zinc-binding group and a cap group, are attached.

5-HT6 Receptor Antagonists

The 5-HT6 receptor, a member of the serotonin receptor family, is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders like Alzheimer's disease.[10][11][12] Blockade of this receptor has been shown to improve cognitive performance in preclinical models.[11][12] Derivatives of this compound are utilized in the synthesis of selective 5-HT6 receptor antagonists.

Experimental Protocols

Synthesis of a Novel HDAC Inhibitor Intermediate

The following is a representative, generalized experimental protocol for the synthesis of a key intermediate for an HDAC inhibitor, adapted from the scientific literature.[8] This protocol illustrates a potential application of a this compound derivative.

Reaction: Reductive amination of 1-Boc-piperidine-4-carboxaldehyde with a primary amine.

Materials:

-

1-Boc-piperidine-4-carboxaldehyde

-

Primary amine (e.g., aniline derivative)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure:

-

To a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM), add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

Signaling Pathway of 5-HT6 Receptor Antagonism

References

- 1. 4-Piperidinecarboxaldehyde | C6H11NO | CID 14495648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 50675-20-2 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Role of Piperidine-4-carbaldehyde as a building block in organic synthesis

An In-depth Technical Guide to Piperidine-4-carbaldehyde as a Building Block in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to modulate physicochemical properties like basicity and lipophilicity make it a highly sought-after motif in drug design.[2][3] this compound, and its various N-protected analogues, serve as a particularly versatile building block, providing a reactive aldehyde handle on this crucial heterocyclic core. This guide details the fundamental reactivity, key synthetic transformations, and strategic applications of this compound in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction: The Versatility of this compound

This compound (CAS: 50675-20-2) is a heterocyclic compound featuring a piperidine ring substituted with an aldehyde group at the 4-position.[4] In synthetic applications, the piperidine nitrogen is often protected to prevent its interference as a nucleophile or base, allowing for selective reactions at the aldehyde.[5] The choice of the protecting group is critical and dictates the subsequent reaction conditions for its removal.

Commonly Used N-Protected Derivatives:

| Compound Name | Structure | Protecting Group | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-Boc-piperidine-4-carboxaldehyde | tert-Butoxycarbonyl (Boc) | 137076-22-3 | C₁₁H₁₉NO₃ | 213.27 | Stable, common protecting group; easily removed under acidic conditions (e.g., TFA, HCl).[5][6] | |

| 1-Benzyl-piperidine-4-carboxaldehyde | Benzyl (Bn) | 22065-85-6 | C₁₃H₁₇NO | 203.28 | Removed by catalytic hydrogenation (e.g., H₂, Pd/C).[7] | |

| 1-Cbz-piperidine-4-carboxaldehyde | Carboxybenzyl (Cbz) | 132946-31-3 | C₁₄H₁₇NO₃ | 247.29 | Removed by catalytic hydrogenation. |

The dual functionality of these building blocks—the reactive aldehyde and the modifiable piperidine nitrogen—makes them invaluable starting points for creating diverse molecular libraries for drug discovery.[8]

Core Synthetic Transformations

The aldehyde group of this compound is amenable to a wide range of classical organic reactions, providing access to a multitude of functional groups and structural motifs.

Reductive Amination

This is one of the most powerful and frequently used methods to introduce molecular diversity. It involves the reaction of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to yield a more complex amine.

-

General Reaction:

-

Common Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C). NaBH(OAc)₃ is often preferred due to its mildness and tolerance for a wide range of functional groups.[9]

-

Application: This reaction is fundamental for constructing the side chains of numerous drug candidates, including CXCR4 antagonists.[9]

Experimental Protocol: Reductive Amination of 1-Boc-piperidine-4-carboxaldehyde

-

Setup: To a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv.) and a primary or secondary amine (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add acetic acid (1-2 equiv.) to facilitate imine formation.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidine derivative.

Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[10] This C-C bond-forming reaction is crucial for extending carbon chains and synthesizing complex natural products and APIs.[11][12]

-

General Reaction:

-

Mechanism: The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. [10]The stereochemistry of the resulting alkene (E/Z) depends on the stability of the ylide used. [11]* Application: Used in the synthesis of σ1 receptor ligands with antiproliferative properties, where a C2 chain is introduced via a Wittig reaction. [13]

-

Experimental Protocol: Wittig Reaction with 1-Boc-piperidine-4-carboxaldehyde

-

Ylide Preparation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equiv.) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.

-

Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv.) in anhydrous THF dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash chromatography to isolate the alkene product.

Pictet-Spengler Reaction

This reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are core structures in many alkaloids and pharmaceuticals. [14][15]It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure). [16]

-

General Reaction:

-

Mechanism: An iminium ion is formed in situ, which is a sufficiently strong electrophile to attack the electron-rich aromatic ring (like an indole), leading to cyclization. [14]* Conditions: The reaction typically requires acidic conditions (e.g., trifluoroacetic acid (TFA), HCl) and heat, although milder conditions are possible for highly activated aromatic rings. [16][17]

Experimental Protocol: Pictet-Spengler Reaction

-

Setup: Dissolve the β-arylethylamine (e.g., tryptamine) (1.0 equiv.) and this compound (1.1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) (0.1 M).

-

Catalyst Addition: Cool the mixture to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv.) dropwise. [17]3. Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive substrates, heating may be required. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the product into an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to obtain the desired tetracyclic product.

Other Key Reactions

-

Knoevenagel Condensation: Reacts with active methylene compounds to form α,β-unsaturated carbonyl compounds. [4]* Mannich Reaction: A three-component reaction with an amine and formaldehyde to produce β-amino carbonyl compounds. [4]* N-Alkylation: The piperidine nitrogen (after deprotection) can be alkylated using alkyl halides with a base (e.g., K₂CO₃ in DMF) or via another reductive amination. [18][19]

Applications in Drug Discovery and Development

This compound is a key starting material for a diverse range of therapeutic agents targeting various diseases.

Table of Bioactive Molecules Synthesized from this compound Derivatives:

| Therapeutic Target/Class | Example Application | Biological Significance | Reference(s) |

| Pim-1 Kinase Inhibitors | Synthesis of 4-arylpiperidine derivatives | Pim-1 kinases are implicated in various cancers; inhibitors are potential anti-cancer agents. | [4] |

| GPR119 Agonists | Synthesis of 1-substituted piperidine-4-carboxamides | GPR119 is involved in regulating insulin secretion; agonists are potential treatments for Type II Diabetes. | [4] |

| HDAC Inhibitors | Starting material for piperidine-based histone deacetylase inhibitors | HDACs regulate gene expression; inhibitors are promising for treating cancers and neurodegenerative disorders. | [4] |

| 5-HT6 Antagonists | Synthesis of N-substituted piperidine derivatives | The 5-HT6 serotonin receptor is implicated in CNS disorders like anxiety and depression. | [4] |

| HIV-1 Replication Inhibitors | Synthesis of M-tropic (R5) inhibitors | Used as a reactant to build molecules that can block the replication of the HIV-1 virus. | [6] |

| PROTAC Linkers | Serves as a linker component | Used to connect a target protein binder and an E3 ligase binder in Proteolysis Targeting Chimeras (PROTACs), enhancing target protein degradation. | [20] |

| Narcotic Analgesics | Intermediate for fentanyl analogues | The piperidine core is central to the pharmacophore of highly active opioid analgesics. | [21] |

Visualized Synthetic Pathways and Relationships

The following diagrams illustrate the central role of this compound in synthetic chemistry.

Caption: Logical relationship of this compound as a synthetic hub.

Caption: A typical multi-step experimental workflow.

Conclusion

This compound and its N-protected derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. Their ability to undergo a wide array of chemical transformations allows for the efficient construction of complex and diverse molecular scaffolds. From creating novel C-C and C-N bonds to serving as the foundation for intricate heterocyclic systems, this building block provides a reliable and strategic entry point for developing novel therapeutics targeting a spectrum of human diseases. A thorough understanding of its reactivity and synthetic potential is crucial for researchers and scientists in the field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 50675-20-2 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3 [sigmaaldrich.com]

- 7. N-Benzyl piperidine-4-carboxaldehyde - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmdguru.com [pharmdguru.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pictet-Spengler_reaction [chemeurope.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]

- 20. Piperidine-4-carbaldehyde_TargetMol [targetmol.com]

- 21. researchgate.net [researchgate.net]

N-substituted Piperidine-4-carbaldehyde analogs and their synthesis

An In-depth Technical Guide to the Synthesis of N-substituted Piperidine-4-carbaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals